![molecular formula C13H15F2N3O2 B2598016 ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 1011380-61-2](/img/structure/B2598016.png)
ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, this compound has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with its anti-tumor activity. In addition, this compound has been found to increase the levels of acetylated histones, which are associated with the activation of gene expression. Furthermore, it has been found to increase the levels of phosphorylated Akt, which is involved in the regulation of various cellular processes, including cell survival and proliferation.
实验室实验的优点和局限性
Ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several advantages as a research tool. It is a novel compound with unique chemical properties that can be used to investigate various biological processes. It has shown potential as a therapeutic agent for various diseases, which makes it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much to learn about its properties and mechanisms of action. In addition, it may have off-target effects that need to be carefully evaluated.
未来方向
There are several potential future directions for research on ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of interest is the investigation of the mechanisms of action of this compound, including its effects on HDACs and GSK-3β. In addition, there is a need for further studies to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, there is a need for the development of new synthetic methods for this compound and related compounds to facilitate further research.
合成方法
Ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be synthesized through a multi-step process that involves the reaction of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with difluoromethyl bromide, followed by the addition of ethyl acetate. The final product is obtained through purification using column chromatography.
科学研究应用
Ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Furthermore, it has been found to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to the treatment of Parkinson's disease.
属性
IUPAC Name |
ethyl 2-[4-(difluoromethyl)-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O2/c1-4-20-10(19)6-18-13-11(8(3)17-18)9(12(14)15)5-7(2)16-13/h5,12H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZMPWUSLSXCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

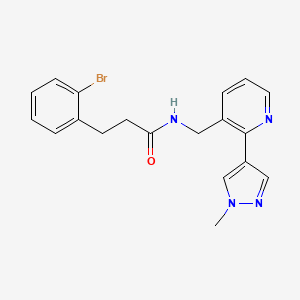

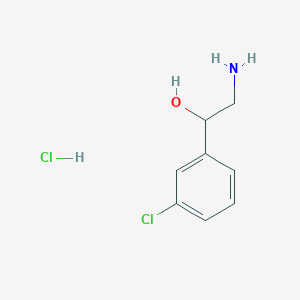
![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)
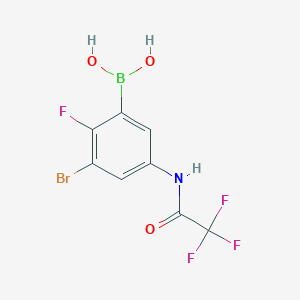
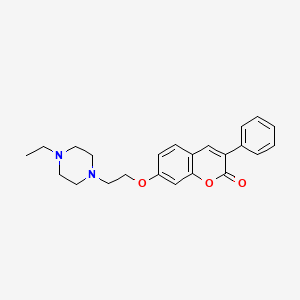
![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)

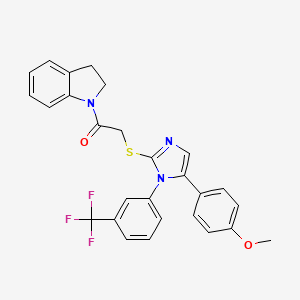

![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2597950.png)
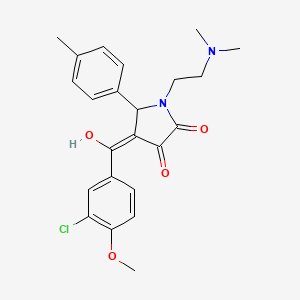
![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)
![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)